molecular formula C27H30N2O5S B4071642 Ethyl 2-[4-(4-benzhydrylpiperazin-1-yl)sulfonylphenoxy]acetate

Ethyl 2-[4-(4-benzhydrylpiperazin-1-yl)sulfonylphenoxy]acetate

Cat. No.: B4071642
M. Wt: 494.6 g/mol
InChI Key: FOPPYHVOYMIWET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[4-(4-benzhydrylpiperazin-1-yl)sulfonylphenoxy]acetate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzhydrylpiperazine moiety, a sulfonylphenoxy group, and an ethyl acetate ester, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(4-benzhydrylpiperazin-1-yl)sulfonylphenoxy]acetate typically involves multiple steps, starting with the preparation of the benzhydrylpiperazine intermediate. This intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonylphenoxy group. Finally, the ethyl acetate ester is formed through esterification reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Common industrial practices include the use of automated reactors, real-time monitoring systems, and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(4-benzhydrylpiperazin-1-yl)sulfonylphenoxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, acids, bases, and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Ethyl 2-[4-(4-benzhydrylpiperazin-1-yl)sulfonylphenoxy]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(4-benzhydrylpiperazin-1-yl)sulfonylphenoxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydrylpiperazine moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The sulfonylphenoxy group enhances the compound’s binding affinity and specificity, while the ethyl acetate ester facilitates its cellular uptake and distribution .

Comparison with Similar Compounds

Ethyl 2-[4-(4-benzhydrylpiperazin-1-yl)sulfonylphenoxy]acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for diverse applications.

Properties

IUPAC Name

ethyl 2-[4-(4-benzhydrylpiperazin-1-yl)sulfonylphenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O5S/c1-2-33-26(30)21-34-24-13-15-25(16-14-24)35(31,32)29-19-17-28(18-20-29)27(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-16,27H,2,17-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPPYHVOYMIWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[4-(4-benzhydrylpiperazin-1-yl)sulfonylphenoxy]acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[4-(4-benzhydrylpiperazin-1-yl)sulfonylphenoxy]acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-[4-(4-benzhydrylpiperazin-1-yl)sulfonylphenoxy]acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-[4-(4-benzhydrylpiperazin-1-yl)sulfonylphenoxy]acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-[4-(4-benzhydrylpiperazin-1-yl)sulfonylphenoxy]acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-[4-(4-benzhydrylpiperazin-1-yl)sulfonylphenoxy]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.